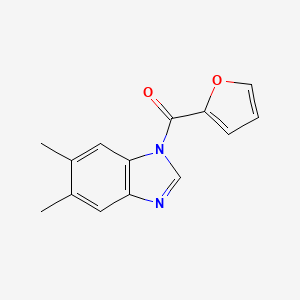

ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate involves complex organic reactions. For instance, the synthesis and structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate were determined by single-crystal X-ray crystallography, indicating the complexity and precision required in synthesizing such compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Structure Analysis

The molecular structure of related chromene compounds is often determined using X-ray crystallography. For example, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was analyzed, revealing significant details about the spatial arrangement of atoms and the interactions within the molecule (Jyothi et al., 2017).

Chemical Reactions and Properties

Ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate and similar compounds undergo various chemical reactions, including cycloadditions and condensations, which are crucial for modifying the compound for specific applications. For instance, the [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate have been explored, demonstrating the chemical reactivity of chromene derivatives (Wang, Yu, Zheng, & Shi, 2012).

科学的研究の応用

Polyurethane Synthesis and Characterization Ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate has been implicated in the synthesis and characterization of novel polyurethanes. A study demonstrated the synthesis of polyurethanes with pendant hydroxyl groups from a monomer derived from glycerol carbonate and phenyl chloroformate, showcasing amorphous materials with primary and secondary hydroxyl groups. The glass transition temperature of these polyurethanes decreases with an increasing number of methylene groups between urethane groups, highlighting its versatility in material science applications (Ubaghs, Fricke, Keul, & Höcker, 2004).

Novel Chromone-Pyrimidine Derivatives Research into novel chromone-pyrimidine coupled derivatives has explored the synthesis facilitated by ionic liquids, showcasing an environmentally friendly, rapid, and convenient method. This synthesis has led to compounds evaluated for their in vitro antifungal and antibacterial activity. Among these, certain compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs, with further studies indicating non-toxic nature through cytotoxicity assays and in vivo acute oral toxicity studies (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Functionalization of Lignins and Tannins The functionalization of lignins and condensed tannins using cyclic carbonates presents a safe and versatile method for enhancing the material properties of these natural polymers. Research demonstrates that cyclic carbonates, including ethylene carbonate, can fully convert phenolic hydroxyl groups in lignins and tannins into functional derivatives, offering enhanced thermal stability and reduced glass transition temperatures. This method is highlighted as a safer alternative to traditional organohalides or epoxides for functional group introduction, broadening the application scope of lignins and tannins in material science (Duval & Avérous, 2017).

作用機序

特性

IUPAC Name |

ethyl [3-(3-methylphenoxy)-4-oxochromen-7-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-3-22-19(21)25-14-7-8-15-16(10-14)23-11-17(18(15)20)24-13-6-4-5-12(2)9-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZNPWMYQJUTPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [3-(3-methylphenoxy)-4-oxochromen-7-yl] carbonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)